Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate typically involves the reaction of bicyclo[3.2.2]nonane derivatives with methylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or platinum oxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves rigorous quality control measures to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions involving this compound are usually conducted under mild to moderate temperatures (20-80°C) and atmospheric pressure . Solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are commonly used .
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[3.2.2]nonane derivatives, which are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the desired biological effects . The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties.
Bicyclo[2.2.2]octane derivatives: These compounds have a different ring structure but exhibit similar reactivity and applications.
Uniqueness
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate is unique due to its specific bicyclic structure and the presence of both an amino group and a carboxylate ester . This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-9(13)10-3-2-4-11(12,7-5-10)8-6-10/h2-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZJTXGHPNAXKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(CC1)(CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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